molecular formula C5H2Cl2F3N3 B3050864 2,4-Dichloro-6-(trifluoromethyl)-5-pyrimidinamine CAS No. 2925-96-4

2,4-Dichloro-6-(trifluoromethyl)-5-pyrimidinamine

Cat. No. B3050864
CAS RN: 2925-96-4
M. Wt: 231.99 g/mol
InChI Key: ADJRDPPTOGKOHU-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(trifluoromethyl)-5-pyrimidinamine is a chemical compound that is used as a reactant in the preparation of pyrimidine derivatives . These derivatives are known to inhibit gene ALK protein Kinase phosphorylating kinase and cell proliferation .


Molecular Structure Analysis

The InChI code for 2,4-Dichloro-6-(trifluoromethyl)-5-pyrimidinamine is 1S/C5HCl2F3N2/c6-3-1-2 (5 (8,9)10)11-4 (7)12-3/h1H . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Dichloro-6-(trifluoromethyl)-5-pyrimidinamine are not available, it’s known that this compound can be used as a reactant in the preparation of pyrimidine derivatives .

Scientific Research Applications

Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines

2,4-Dichloro-6-(trifluoromethyl)-5-pyrimidinamine has been studied for its potential in generating and functionalizing pyrimidinyl species. Specifically, 5-pyrimidyllithium species show stability when flanked by electron-withdrawing substituents like trifluoromethyl and chlorine. The research highlights the high yields of 5-carboxylic acids produced from various halogenated pyrimidines through halogen/metal permutation and carboxylation processes. The formation of bipyrimidines is noted as a significant side reaction in these reactions (Schlosser, Lefebvre, & Ondi, 2006).

Selective Addition of Amines to Pyrimidines Induced by Lewis Acids

The compound is utilized in the selective addition of amines to pyrimidines. Research indicates that 2,4-diaminopyrimidine systems can be prepared from 2,4-dichloropyrimidines through sequential addition of two amines. The study also explores the use of Lewis acids to improve the ratio of isomers in favor of the 2-addition product, indicating the compound's relevance in chemical synthesis (Richter et al., 2013).

Structural Characterization in Organometallic Chemistry

2,4-Dichloro-6-(trifluoromethyl)-5-pyrimidinamine has been involved in the synthesis and structural characterization of diorganotin(IV) and diphenyllead(IV) complexes. The research presents the generation of complexes characterized by X-ray diffraction, showing the metal center in a distorted octahedral environment. This signifies the compound's role in the field of organometallic chemistry and material science (Rodríguez et al., 2007).

Fluorous Synthesis

The compound has been a subject of study in fluorous synthesis, where it is used in attaching various substituents and for product purification, indicating its potential in the development of novel synthetic methodologies (Zhang, 2003).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place, kept tightly closed, and stored locked up .

properties

IUPAC Name

2,4-dichloro-6-(trifluoromethyl)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2F3N3/c6-3-1(11)2(5(8,9)10)12-4(7)13-3/h11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJRDPPTOGKOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287740
Record name 2,4-Dichloro-6-(trifluoromethyl)-5-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(trifluoromethyl)-5-pyrimidinamine

CAS RN

2925-96-4
Record name NSC52337
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52337
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichloro-6-(trifluoromethyl)-5-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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